1-Butanol-2,2,3,3,4,4,4-D7

Description

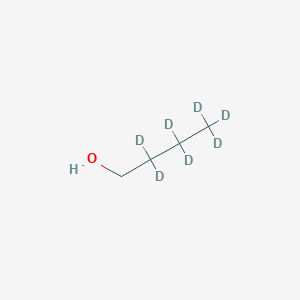

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptadeuteriobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPLDYGYMQRHN-NCKGIQLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-Butanol-2,2,3,3,4,4,4-D7: Sourcing, Characterization, and Application for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 1-Butanol-2,2,3,3,4,4,4-D7 (CAS No. 91732-68-2), a deuterated isotopologue of 1-butanol. It is intended for researchers, scientists, and drug development professionals who require a reliable internal standard for quantitative bioanalysis or a labeled compound for metabolic studies. This document details commercial sourcing, essential quality control parameters, and practical applications, with a focus on mass spectrometry-based assays.

Introduction: The Role of Deuterated Standards in Modern Analytics

In the landscape of drug discovery and development, as well as in metabolomics and environmental analysis, the demand for high-precision quantitative analysis is paramount. Stable isotope-labeled internal standards are indispensable tools in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to correct for variability during sample preparation and analysis.[1] Deuterated compounds, such as 1-Butanol-2,2,3,3,4,4,4-D7, are ideal internal standards as they exhibit nearly identical physicochemical properties to their non-labeled counterparts, yet are distinguishable by their mass.[2] This ensures co-elution during chromatography and similar ionization efficiency, while allowing for clear differentiation in the mass spectrometer.[3]

The strategic placement of seven deuterium atoms on the C2, C3, and C4 positions of the n-butyl chain provides a significant mass shift, minimizing the risk of isotopic cross-talk from the analyte's naturally occurring isotopes.[4] This guide will delve into the specifics of sourcing, verifying, and effectively utilizing this valuable analytical tool.

Commercial Availability and Supplier Specifications

1-Butanol-2,2,3,3,4,4,4-D7 is available from several specialized chemical suppliers. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment. While a specific, publicly available CoA for this compound is not readily found, the following table summarizes typical product specifications offered by commercial suppliers. Researchers should always request a lot-specific CoA before purchase.

| Parameter | Typical Specification | Significance |

| Chemical Formula | C₄H₃D₇O | Confirms the molecular composition. |

| Molecular Weight | 81.16 g/mol | Differentiates it from the unlabeled 1-butanol (74.12 g/mol ).[5] |

| CAS Number | 91732-68-2 | Unique identifier for this specific isotopologue. |

| Isotopic Purity (Atom % D) | ≥ 98% | Indicates the percentage of deuterium at the labeled positions.[6] |

| Chemical Purity | ≥ 98% | Represents the percentage of the desired compound, free from other chemical impurities. |

| Appearance | Clear, colorless liquid | A basic quality control check. |

Notable Commercial Suppliers:

-

Parchem

-

BOC Sciences

Quality Control and Characterization: Ensuring Analytical Integrity

The reliability of quantitative data is directly dependent on the quality of the internal standard. Therefore, in-house verification of the CoA is a critical step. The two primary analytical techniques for characterizing deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]

Isotopic Purity and Enrichment Verification by NMR

Quantitative ¹H NMR (qNMR) is a powerful technique to confirm the isotopic purity of 1-Butanol-2,2,3,3,4,4,4-D7. By comparing the integral of the residual proton signal at the deuterated positions (C2, C3, and C4) to the integral of the non-deuterated methylene protons at C1 (adjacent to the hydroxyl group), the degree of deuteration can be accurately calculated.[8]

Caption: Workflow for Isotopic Purity Verification by NMR.

Chemical Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for determining the chemical purity of volatile compounds like 1-Butanol-2,2,3,3,4,4,4-D7.[9] The gas chromatogram will separate the main deuterated butanol peak from any volatile impurities, and the mass spectrometer can be used to identify these impurities.

Typical GC-MS Protocol for Purity Analysis:

-

Sample Preparation: Prepare a dilute solution of 1-Butanol-D7 in a high-purity solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC. A split injection is often used to avoid overloading the column and detector.[9]

-

Chromatographic Separation: Use a suitable capillary column, such as one with a polyethylene glycol (WAX) stationary phase, to separate the components.

-

Mass Spectrometric Detection: Acquire mass spectra over a relevant mass range (e.g., m/z 30-200).

-

Data Analysis: Integrate the peak areas of all detected compounds. The chemical purity is calculated as the peak area of 1-Butanol-D7 divided by the total peak area of all components.

Application as an Internal Standard in Quantitative Bioanalysis

The primary application of 1-Butanol-2,2,3,3,4,4,4-D7 is as an internal standard for the quantification of 1-butanol or other small volatile organic compounds in biological matrices such as blood, urine, or tissue homogenates.[10][11]

Caption: General Workflow for Bioanalysis using a Deuterated Internal Standard.

Step-by-Step Protocol for Using 1-Butanol-D7 as an Internal Standard:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of 1-Butanol-2,2,3,3,4,4,4-D7 in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).

-

Prepare a working internal standard solution by diluting the stock solution to the desired concentration for spiking into samples. The final concentration should be chosen to provide a robust signal without causing detector saturation.

-

-

Sample Spiking:

-

To all calibration standards, quality control samples, and unknown samples, add a small, precise volume of the working internal standard solution at the earliest possible stage of sample preparation.[1] This ensures that the internal standard experiences the same potential for loss as the analyte during subsequent steps.

-

-

Sample Extraction:

-

For biological samples like plasma or serum, a protein precipitation step is common. Add a cold organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the precipitated proteins.

-

Alternatively, a liquid-liquid extraction can be performed to isolate the analyte and internal standard.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant or the organic layer to a clean vial for analysis.

-

Inject the sample onto an appropriate LC column (e.g., a C18 column for reversed-phase chromatography).

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

-

MRM Transition for 1-Butanol: A potential transition would be the precursor ion [M+H]⁺ at m/z 75.1, fragmenting to a characteristic product ion.

-

MRM Transition for 1-Butanol-D7: The precursor ion [M+H]⁺ will be at m/z 82.2, fragmenting to a corresponding product ion. The specific fragmentation will depend on the instrument and collision energy.[12]

-

-

-

Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting this ratio against the known concentrations of the calibration standards.

-

Determine the concentration of the unknown samples by interpolating their area ratios from the calibration curve.

-

Synthesis and Mechanistic Considerations

While end-users will typically purchase 1-Butanol-2,2,3,3,4,4,4-D7, understanding its synthesis provides insight into potential impurities. The synthesis of specifically deuterated alcohols often involves the reduction of a suitable precursor with a deuterated reducing agent.[13] For 1-Butanol-2,2,3,3,4,4,4-D7, a plausible synthetic route would involve the reduction of a deuterated ester, such as ethyl butyrate-d7, with a non-deuterated reducing agent like lithium aluminum hydride (LiAlH₄). The deuterated ester precursor could be synthesized from deuterated starting materials.

Alternatively, catalytic H-D exchange reactions on the unlabeled alcohol using a suitable catalyst and a deuterium source like D₂O can be employed, although controlling the specific positions of deuteration can be challenging.[14]

Conclusion

1-Butanol-2,2,3,3,4,4,4-D7 is a high-purity, reliable internal standard crucial for accurate quantitative analysis in various scientific disciplines. Its commercial availability allows researchers to readily incorporate it into their workflows. However, adherence to stringent quality control measures, including the verification of isotopic and chemical purity, is essential for ensuring the integrity of experimental data. The protocols and principles outlined in this guide provide a framework for the effective sourcing, characterization, and application of this important analytical tool, ultimately contributing to the robustness and reliability of scientific findings in research and drug development.

References

- Devaraj, J., Yuvarajan, D., & Vinoth Kanna, I. (2018). Title of the article. Journal Information.

- n_butanol suppliers USA. (n.d.). Retrieved from a chemical supplier aggregator website. A specific URL was not provided in the search results.

-

Certificate of Analysis: Iso Butyl Alcohol Extrapure AR, 99.5%. (n.d.). Scribd. Retrieved from [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2018). Analytical Methods, 10(4), 403-411. [Link]

-

Brown, W. P. (n.d.). mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]

-

Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. (2021). ACS Omega, 6(19), 12586–12595. [Link]

-

Ghaziaskar, H. S., & Xu, C. (Charles). (2013). One-step continuous process for the production of 1-butanol and 1-hexanol by catalytic conversion of bio-ethanol at its sub-/supercritical state. RSC Advances, 3(13), 4271. [Link]

- Preparation method of deuterated alcohol compound. (2019). Google Patents.

- How to Prepare GC and HPLC Standards. (2021). Sartorius. Retrieved from a Sartorius application note. A specific URL was not provided in the search results.

-

Testing for purity of butanol using GC-FID. (2014). Chromatography Forum. Retrieved from [Link]

- Traditional methods for the synthesis of deuterated alcohols. (n.d.). ResearchGate. Retrieved from a scientific diagram on ResearchGate. A specific URL was not provided in the search results.

- Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. (n.d.). ASTM International. Retrieved from an ASTM publication. A specific URL was not provided in the search results.

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

-

THE MASS SPECTRA OF THREE DEUTERATED BUTANOLS. (1959). Canadian Journal of Chemistry, 37(6), 1016-1020. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Dürre, P. (2019). Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. Fermentation, 5(1), 10. [Link]

- Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. (2002). Clinical Chemistry, 48(8), 1353-1356.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). A pharmaceutical blog or technical note. A specific URL was not provided in the search results.

-

Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. (2021). ACS Omega, 6(19), 12586–12595. [Link]

-

I want to do GCMS analysis of butanol containing samples. Can anybody give an idea about what column to be used and what conditions to be followed?. (2016). ResearchGate. Retrieved from [Link]

-

At what step should one add internal standards in tissue sample for LC-MS?. (2021). ResearchGate. Retrieved from [Link]

-

Copper-Catalyzed Synthesis of Multideuterium-Labeled Alcohols from Styrenes with CO and D2 as the Source of the Hydroxymethyl Group. (2022). Organic Letters, 24(42), 7764–7769. [Link]

- Tsvetanova, F., Petrova, P., & Petrov, K. (2018). MICROBIAL PRODUCTION OF 1-BUTANOL – RECENT ADVANCES AND FUTURE PROSPECTS (Review). Journal of Chemical Technology and Metallurgy, 53(3), 361-372.

-

17.11 Spectroscopy of Alcohols and Phenols. (2024). Chemistry LibreTexts. Retrieved from [Link]

- 1-Butanol for analysis EMSURE ACS,ISO,Reag. Ph Eur. (n.d.). Sigma-Aldrich. Retrieved from a Sigma-Aldrich product page. A specific URL was not provided in the search results.

- A Researcher's Guide to Determining the Isotopic Purity of 1-Dodecanol-d1: NMR vs. Mass Spectrometry. (n.d.). BenchChem. Retrieved from a BenchChem technical guide. A specific URL was not provided in the search results.

- Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. (n.d.). Shimadzu. Retrieved from a Shimadzu application note. A specific URL was not provided in the search results.

-

Understanding Internal standards and how to choose them. (2023). Reddit. Retrieved from [Link]

-

Quantification of a volatile deuterated compound by the differential scanning calorimetry combined with quantitative nuclear magnetic resonance and its verification by the mass balance method combined with gas chromatography-mass spectrometry. (2021). Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]

-

Iridium-catalyzed α-selective deuteration of alcohols. (2022). Chemical Science, 13(27), 8096-8102. [Link]

- Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from an LGC Group technical guide. A specific URL was not provided in the search results.

-

FURTHER STUDIES ON THE MASS SPECTRA OF BUTANOLS. 3-MONODEUTERIO-1-BUTANOL AND 4-MONODEUTERIO-1-BUTANOL. (1964). Journal of the American Chemical Society, 86(10), 1964-1969. [Link]

- How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography?. (2023). YouTube. Retrieved from a Chemistry For Everyone YouTube video. A specific URL was not provided in the search results.

-

Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. (2023). Toxicology Reports, 10, 43-50. [Link]

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). YouTube. Retrieved from a ResolveMass Laboratories Inc. YouTube video. A specific URL was not provided in the search results.

- Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). University of Groningen. Retrieved from a student research project report. A specific URL was not provided in the search results.

-

A general, versatile and divergent synthesis of selectively deuterated amines. (2017). Nature Communications, 8(1), 1463. [Link]

-

Spectrum of deuterated alcohols different than expected. (2023). Reddit. Retrieved from [Link]

-

LCMS Protocols. (n.d.). The DAN Lab - University of Wisconsin–Madison. Retrieved from [Link]

-

n-Butanol derived from biochemical and chemical routes: A review. (2018). Bioresource Technology Reports, 1, 49-57. [Link]

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from a ResolveMass Laboratories Inc. technical article. A specific URL was not provided in the search results.

- 1-Butanol. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved from a TCI Chemicals product page. A specific URL was not provided in the search results.

- LC-MS Resource Guide. (n.d.). MilliporeSigma. Retrieved from a MilliporeSigma resource guide. A specific URL was not provided in the search results.

- CERTIFICATE OF ANALYSIS. (n.d.). A commercial supplier's certificate of analysis template. A specific URL was not provided in the search results.

Sources

- 1. researchgate.net [researchgate.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Testing for purity of butanol using GC-FID - Chromatography Forum [chromforum.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01805E [pubs.rsc.org]

mass spectrometry fragmentation of 1-Butanol-d7

Technical Guide: Mass Spectrometry Fragmentation of 1-Butanol-d7

Structure:

-

Executive Summary: The strategic utility of deuterated isotopologues.

-

Structural Definition & Isomerism: Defining the specific

species. -

Mechanistic Fragmentation Analysis: Detailed breakdown of

-cleavage, dehydration, and onium formation. -

Comparative Mass Shifts (Data Tables):

vs. -

Experimental Protocol: GC-MS parameters for isotopic purity assessment.

-

Pathway Visualization: Graphviz diagram of the fragmentation cascade.

-

References: Authoritative sources.

Executive Summary

In metabolic flux analysis and pharmacokinetic quantification, 1-Butanol-d7 serves as a critical internal standard and mechanistic probe.[1] Its utility lies in the distinct mass shift (

However, the interpretation of its mass spectrum requires a rigorous understanding of isotopologue-specific fragmentation . Unlike simple molecular weight shifts, the fragmentation pattern of 1-Butanol-d7 reveals the specific location of deuterium atoms within the carbon backbone. This guide analyzes the fragmentation of the most common mechanistic probe, 2,2,3,3,4,4,4-heptafluoro-1-butanol (referred to herein as 1-Butanol-d7 or

Structural Definition: The Isotopologue

To interpret the MS data correctly, we must define the specific isomer. Commercial "1-Butanol-d7" often refers to the chain-deuterated species where the terminal methyl and internal methylenes are deuterated, but the

For this technical analysis, we assume the chain-deuterated,

-

Formula:

-

Molecular Weight: 81.16 g/mol (Nominal Mass: 81)

-

Key Feature: The C1 (

) position retains

Mechanistic Fragmentation Analysis

The electron ionization (EI) mass spectrum of 1-Butanol-d7 is governed by three primary pathways:

The Molecular Ion ( )[2]

-

(Native):

-

(Labeled):

-

Insight: Primary alcohols exhibit weak molecular ions due to rapid fragmentation.[2] The presence of deuterium often slightly stabilizes the

due to the secondary kinetic isotope effect (SKIE), potentially making the

-Cleavage (The Base Peak)

The dominant fragmentation pathway for primary alcohols is the homolytic cleavage of the

-

Mechanism:

[1] -

Pathway: Cleavage of the

- : 31

-

Pathway: Cleavage of the

-

The neutral loss is the heptadeuterated propyl radical (

, mass 50). -

The detected fragment is the non-deuterated oxonium ion

. - : 31

-

-

Diagnostic Value: If the base peak remains at

31, it confirms the

Dehydration ( / )

Alcohols undergo elimination of water via a 1,4-elimination mechanism (involving the

-

Pathway: Loss of

-

Pathway:

-

The hydroxyl proton is

. -

The

and -

Elimination involves the loss of HDO (19 Da).

-

Fragment:

(or isomer). - : 62

-

-

Note: Determining the exact ratio of HDO vs.

loss can reveal scrambling (hydrogen exchange) prior to fragmentation, but

Alkyl Ion Formation

Heterolytic cleavage can generate the alkyl cation directly, though this is less favorable than

-

Pathway: Formation of

-

Pathway: Formation of

-

Calculation:

. - : 50

-

Comparative Mass Shifts (Data Presentation)

The following table summarizes the expected mass shifts for the

| Fragment Ion Identity | Mechanism | Native ( | 1-Butanol- | Shift ( |

| Molecular Ion | 74 | 81 | +7 | |

| Base Peak (Oxonium) | 31 | 31 | 0 | |

| Dehydration Product | Loss of Water ( | 56 | 62 | +6 |

| Propyl Cation | Alkyl chain fragment | 43 | 50 | +7 |

| Ethyl Cation | Secondary fragmentation | 29 | 34 ( | +5 |

Table 1: Predicted Mass Spectrum comparison between native and chain-deuterated 1-Butanol.

Experimental Protocol: GC-MS Validation

To validate the isotopic purity and structure of the 1-Butanol-d7 reagent, the following protocol ensures minimal H/D exchange in the inlet and accurate mass reporting.

Step 1: Sample Preparation

-

Solvent: Use Dichloromethane (DCM) or Pentane. Avoid Methanol or water to prevent H/D exchange at the hydroxyl position.

-

Concentration: Prepare a 100 ppm solution.

Step 2: Instrument Parameters (Agilent/Thermo Standard)

-

Inlet: Split mode (20:1) to prevent saturation. Temperature: 250°C.

-

Critical: Ensure the liner is deactivated (silanized). Active sites can catalyze dehydration or H/D scrambling.

-

-

Column: DB-Wax or equivalent polar column (30m x 0.25mm x 0.25µm) is preferred for alcohol peak shape, though DB-5MS is acceptable.

-

Oven: 40°C (hold 2 min)

10°C/min -

Source: Electron Ionization (EI) at 70 eV.[4] Source Temp: 230°C.

Step 3: Data Analysis Criteria

-

Check

31 vs 33: If -

Check

81 vs 80: High

Visualization: Fragmentation Pathway

The following diagram illustrates the kinetic competition between

Figure 1: Fragmentation pathways of 1-Butanol-d7 (

References

-

NIST Mass Spectrometry Data Center. "Mass Spectrum of 1-Butanol." NIST Chemistry WebBook, SRD 69. Accessed 2024.[2][5] [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Chapter 2: Mass Spectrometry - Alcohol Fragmentation Mechanisms).

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Detailed discussion on -cleavage and oxonium ion stability).

-

Meyerson, S., & Leitch, L. C. (1964). "Organic Ions in the Gas Phase. XIII. Decomposition of 1-Butanol." Journal of the American Chemical Society, 86(13), 2555–2561. (Foundational paper on butanol dehydration mechanisms and isotopic labeling). [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of Deuterated 1-Butanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: In the landscape of modern chemical and pharmaceutical research, the strategic use of isotopically labeled compounds is indispensable. Among these, deuterated solvents and reagents play a pivotal role in a range of applications, from enhancing the resolution of Nuclear Magnetic Resonance (NMR) spectroscopy to influencing the metabolic pathways of drug candidates. This technical guide provides a comprehensive overview of the core physical characteristics of deuterated 1-butanol, offering insights into how the substitution of hydrogen with its heavier isotope, deuterium, modulates its physical and spectroscopic properties. Understanding these nuances is critical for the informed design and execution of experiments, particularly in the realms of drug metabolism and pharmacokinetic (DMPK) studies, as well as in advanced analytical methodologies.

The Isotopic Effect on the Physical Properties of 1-Butanol

The substitution of protium (¹H) with deuterium (²H or D) in the 1-butanol molecule, while seemingly a subtle alteration, imparts measurable changes to its physical properties. This phenomenon, known as the kinetic isotope effect, stems from the greater mass of the deuterium nucleus, which leads to a lower vibrational frequency and a stronger C-D bond compared to the C-H bond. These fundamental differences at the atomic level manifest as variations in macroscopic properties such as boiling point, melting point, density, and viscosity.

For the researcher and drug development professional, these variations are not merely academic; they have practical implications. For instance, the slight increase in boiling point can be a factor in purification processes, while changes in density are important for accurate solution preparation. Furthermore, the altered polarity and hydrogen bonding capacity can influence solubility and interactions with biological macromolecules.

Comparative Analysis of Physical Properties

The following table summarizes the key physical properties of non-deuterated 1-butanol and its commonly utilized deuterated analogues: 1-butanol-d1 (deuteration at the hydroxyl group), 1-butanol-d9 (deuteration of the butyl chain), and 1-butanol-d10 (perdeuterated). This comparative data is essential for selecting the appropriate isotopologue for a specific application and for accurately interpreting experimental results.

| Property | 1-Butanol (Non-deuterated) | 1-Butanol-d1 (CH₃(CH₂)₂CH₂OD) | 1-Butanol-d9 (CD₃(CD₂)₂CD₂OH) | 1-Butanol-d10 (CD₃(CD₂)₂CD₂OD) |

| Molecular Weight ( g/mol ) | 74.12[1][2] | 75.13 | 83.17 | 84.18[3] |

| Boiling Point (°C) | 117.7[1] | 118[4] | 116-118 | 116-118[3] |

| Melting Point (°C) | -89.8[1] | - | -90 | - |

| Density (g/mL at 25°C) | 0.810[1] | 0.821[4] | - | 0.920[5] |

| Refractive Index (n20/D) | 1.3993[1] | 1.3975[4] | - | 1.3956 |

| Viscosity (mPa·s at 25°C) | 2.573[1] | - | - | - |

Spectroscopic Characterization of Deuterated 1-Butanol

The primary utility of deuterated compounds in many research settings lies in their unique spectroscopic signatures. The absence of ¹H signals in deuterated positions simplifies ¹H NMR spectra, while the presence of deuterium gives rise to characteristic signals in ²H NMR and distinct vibrational modes in Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the use of a deuterated solvent is standard practice to avoid overwhelming the spectrum with solvent signals. When deuterated 1-butanol is the analyte, the ¹H NMR spectrum is simplified depending on the degree and position of deuteration. For example, in 1-butanol-d9, the complex splitting patterns of the butyl chain protons are absent, leaving a simplified spectrum of the hydroxyl proton. Conversely, in 1-butanol-d1, the hydroxyl proton signal is absent.

-

¹H NMR of 1-Butanol-d1 (CH₃(CH₂)₂CH₂OD): The spectrum will show signals corresponding to the CH₃, -CH₂-, -CH₂-, and -CH₂- protons, but the characteristic broad singlet of the -OH proton will be absent.

-

¹H NMR of 1-Butanol-d9 (CD₃(CD₂)₂CD₂OH): The spectrum will be significantly simplified, showing only the signal for the -OH proton. The chemical shift of this proton can be sensitive to concentration, temperature, and solvent due to hydrogen bonding.

-

¹H NMR of 1-Butanol-d10 (CD₃(CD₂)₂CD₂OD): An ideal ¹H NMR spectrum will show no signals, making it an excellent NMR solvent for certain applications.

Infrared (IR) Spectroscopy

The vibrational frequencies of chemical bonds are dependent on the masses of the constituent atoms. The increased mass of deuterium results in a shift of vibrational bands to lower wavenumbers (longer wavelengths) compared to their protiated counterparts.

-

O-D vs. O-H Stretch: The most noticeable difference in the IR spectrum of 1-butanol-d1 or -d10 compared to 1-butanol will be the position of the hydroxyl stretch. The broad O-H stretching band typically found around 3300-3400 cm⁻¹ will be replaced by a similarly broad O-D stretching band at a lower frequency, typically around 2400-2500 cm⁻¹.

-

C-D vs. C-H Stretch: For 1-butanol-d9 and -d10, the C-H stretching vibrations, usually observed in the 2850-3000 cm⁻¹ region, will be shifted to approximately 2100-2250 cm⁻¹ for the C-D bonds.

Mass Spectrometry (MS)

In mass spectrometry, deuteration leads to a predictable increase in the molecular weight of the compound. The mass difference between a deuterated and non-deuterated molecule can be used to track the metabolic fate of a compound.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) for each deuterated species will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. For example, the molecular weight of 1-butanol is 74.12 g/mol , while that of 1-butanol-d10 is 84.18 g/mol .[1][3] This mass shift is a powerful tool for distinguishing between the parent drug and its metabolites.

-

Fragmentation Patterns: The fragmentation patterns in the mass spectrum can also be affected by deuteration. The relative abundances of certain fragment ions may change due to the stronger C-D bond, which can sometimes influence the preferred fragmentation pathways.

Experimental Protocols and Applications

The choice of deuterated 1-butanol isotopologue is dictated by the specific experimental goals.

Synthesis of Deuterated 1-Butanol

The synthesis of deuterated 1-butanol can be achieved through various methods. A common approach for producing 1-butanol-d1 is through the simple exchange of the hydroxyl proton with a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst. The synthesis of 1-butanol-d9 and -d10 is more complex and typically involves the reduction of a deuterated carboxylic acid or ester, such as deuterated butyric acid or its ester, with a suitable reducing agent like lithium aluminum deuteride (LiAlD₄).

Application in Drug Metabolism Studies: A Workflow

Deuterated compounds are invaluable in DMPK studies to investigate the metabolic stability and pathways of new chemical entities. The kinetic isotope effect can slow down metabolism at a deuterated site, which can be a strategy to improve a drug's pharmacokinetic profile.

Below is a conceptual workflow for utilizing deuterated 1-butanol as a tracer in a metabolic study.

Caption: Workflow for a typical drug metabolism study using a deuterated analogue.

Step-by-Step Methodology for Sample Preparation for NMR Analysis:

-

Solvent Selection: Choose a high-purity deuterated solvent that will dissolve the deuterated 1-butanol sample and does not have overlapping signals with any remaining protons in the analyte. For a highly deuterated 1-butanol like d9 or d10, a common choice would be chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Sample Weighing: Accurately weigh a precise amount of the deuterated 1-butanol sample using an analytical balance. The typical amount for a standard 5 mm NMR tube is 5-10 mg.

-

Dissolution: Dissolve the weighed sample in the chosen deuterated solvent. A typical volume is 0.6-0.7 mL. Ensure complete dissolution by gentle vortexing or swirling.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube. Avoid introducing any solid particles.

-

Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet. Follow the instrument's standard procedures for locking, shimming, and tuning to ensure a homogeneous magnetic field and optimal signal detection.

Conclusion

Deuterated 1-butanol, in its various isotopic forms, is a powerful tool for researchers in the chemical and pharmaceutical sciences. A thorough understanding of its physical and spectroscopic properties, as well as the subtle but significant differences from its non-deuterated counterpart, is crucial for its effective application. From elucidating reaction mechanisms and simplifying complex NMR spectra to probing metabolic pathways and improving the pharmacokinetic profiles of drug candidates, the strategic use of deuterated 1-butanol can provide invaluable insights and accelerate the pace of discovery and development. This guide serves as a foundational resource to aid scientists in leveraging the unique characteristics of these important isotopically labeled compounds.

References

-

1-Butanol. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

-

What are the physical and chemical properties of 1-butanol (CAS 71-36-3)? (2026, January 5). Gnee Biotech. Retrieved from [Link]

-

1-Butanol. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

- 1-butanol. (n.d.). [Supplier Data Sheet].

-

Butanol. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

-

1-Butanol-d10. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

Density, Viscosity and Water Phase Stability of 1-Butanol-Gasoline Blends. (n.d.). ResearchGate. Retrieved from [Link]

-

1-Butanol. (n.d.). In NIST WebBook. Retrieved February 4, 2026, from [Link]

Sources

applications of stable isotopes in metabolomics

Causality: The choice between MS and NMR is driven by the experimental goal. For quantifying fluxes across a broad range of metabolites, including those at low concentrations, the sensitivity of MS is indispensable. For determining the specific position of a label within a molecule, which can resolve ambiguity between certain pathways, the capability of NMR is unparalleled. [18][20]

Field-Proven Protocols

The following protocol provides a detailed, step-by-step methodology for a common stable isotope tracing experiment using cultured mammalian cells.

Protocol 5.1: ¹³C-Glucose Tracing in Adherent Mammalian Cells

Objective: To determine the fractional contribution of glucose to central carbon metabolites at isotopic steady state.

Materials:

-

Adherent cell line of interest (e.g., HeLa, A549)

-

Standard cell culture medium (e.g., DMEM) without glucose or glutamine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Unlabeled D-glucose and L-glutamine

-

[U-¹³C₆]-D-Glucose

-

6-well cell culture plates

-

Phosphate Buffered Saline (PBS), ice-cold

-

Quenching/Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C [21]* Cell scraper

-

Centrifuge capable of 4°C operation

-

Lyophilizer or vacuum concentrator

Methodology:

-

Cell Seeding & Growth (Metabolic Steady State): a. Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Prepare at least 3-4 replicate wells per condition. b. Culture cells in standard glucose-containing medium until they reach the desired confluency. This ensures the cells are at a metabolic steady state before the experiment begins.

-

Preparation of Isotope Labeling Medium: a. Prepare DMEM base medium supplemented with 10% dFBS and the desired concentration of L-glutamine (e.g., 2 mM). b. Create two versions of this medium: i. Unlabeled Control: Add unlabeled D-glucose to the final desired concentration (e.g., 10 mM). ii. ¹³C-Labeled Medium: Add [U-¹³C₆]-D-Glucose to the same final concentration. c. Warm both media to 37°C before use.

-

Isotopic Labeling (The Switch): a. Aspirate the standard growth medium from the cell culture plates. b. Gently wash the cells once with 1 mL of pre-warmed PBS to remove residual unlabeled glucose. c. Aspirate the PBS and immediately add 1 mL of the pre-warmed ¹³C-Labeled Medium to the treatment wells and Unlabeled Control medium to the control wells. d. Return the plates to the 37°C incubator for a duration sufficient to approach isotopic steady state. Rationale: This time is critical and must be determined empirically for your cell line and pathways of interest. A common starting point is 8-24 hours.

-

Metabolite Quenching and Extraction (The Critical Step): Causality: This is the most critical step. Metabolism must be halted instantaneously to prevent enzymatic activity from altering metabolite levels after the experiment is terminated. [21]Using a pre-chilled organic solvent is an effective method. [21] a. Place the 6-well plates on a bed of dry ice to rapidly cool the cells. b. Aspirate the labeling medium as quickly as possible. c. Immediately add 1 mL of ice-cold (-80°C) 80% methanol to each well. d. Place the plates in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.

-

Sample Collection and Processing: a. Remove plates from the freezer. Using a cell scraper, scrape the frozen cell lysate in the methanol. b. Transfer the entire lysate/methanol mixture to a pre-chilled microcentrifuge tube. c. Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet protein and cell debris. d. Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean tube. e. Dry the metabolite extract completely using a lyophilizer or vacuum concentrator. Rationale: Drying ensures sample stability during storage and allows for reconstitution in a solvent compatible with the analytical platform. f. Store the dried extracts at -80°C until ready for LC-MS analysis.

-

LC-MS Analysis: a. Reconstitute the dried extracts in a suitable volume (e.g., 50 µL) of injection-compatible solvent (e.g., 50:50 Methanol:Water). b. Analyze samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., HILIC chromatography for polar metabolites). c. Acquire data in full scan mode, ensuring the mass resolution is sufficient (>100,000) to resolve the different isotopologues.

-

Data Analysis: a. Use software (e.g., El-Maven, PollyPhi, or vendor-specific software) to identify metabolite peaks and extract the intensity of each mass isotopologue (M+0, M+1, M+2, etc.). [22] b. Correct the raw isotopologue distributions for the natural abundance of ¹³C and other heavy isotopes. c. The corrected data can then be used for pathway enrichment analysis or as input for flux modeling software. [10]

Challenges and Expert Considerations

While powerful, stable isotope metabolomics is not without its challenges. Awareness of these potential pitfalls is key to designing robust experiments and avoiding data misinterpretation.

-

Tracer Purity: Ensure the isotopic purity of your tracer is high (>99%) and account for any impurities in your calculations.

-

Isotopic and Metabolic Steady State: As discussed, incorrectly assuming steady state can lead to erroneous flux calculations. Time-course experiments are essential for validation.

-

Metabolite Identification: Identifying unknown labeled peaks in untargeted experiments remains a significant bottleneck in metabolomics. [23]* Data Analysis Complexity: The datasets generated are complex. Proper statistical analysis and the use of specialized software are mandatory for robust flux estimation. [7]Commercial and open-source software packages like INCA, OpenMebius, and MetaboAnalyst are available for these tasks. [11][24]

Conclusion: From Static Pictures to Dynamic Movies

Stable isotope-resolved metabolomics fundamentally elevates our ability to study biological systems. It allows us to move beyond static concentration measurements and observe the living machinery of the cell in action. By providing quantitative data on reaction rates and pathway activities, these techniques offer a functional readout of the metabolic phenotype. Whether the goal is to understand the metabolic reprogramming in cancer, identify novel drug targets, or engineer microbes for biofuel production, the ability to trace the flow of atoms provides a level of mechanistic insight that is otherwise unattainable. As analytical technologies and computational tools continue to evolve, the application of stable isotopes will undoubtedly remain at the forefront of metabolic research, continuously refining our understanding of the dynamic interplay of molecules that constitutes life.

References

-

Kikuchi, J., Shinozaki, K., & Hirayama, T. (2004). Stable Isotope Labeling of Arabidopsis thaliana for an NMR-Based Metabolomics Approach. Plant Cell Physiology, 45, 1099–1104. Available from: [Link]

-

MASONACO. Stable isotopes in metabolomic studies. Available from: [Link]

-

Naidoo, N., et al. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. BMC Plant Biology, 14, 52. Available from: [Link]

-

Wikipedia. Nitrogen-15 tracing. Available from: [Link]

-

Godin, J. P., et al. (2012). Compound‐specific amino acid 15N stable isotope probing of nitrogen assimilation by the soil microbial biomass using gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 26(15), 1745-1753. Available from: [Link]

-

Niedenführ, S., et al. (2015). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 7(9), 1137-1157. Available from: [Link]

-

Buescher, J. M., et al. (2015). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 87(22), 11271-11282. Available from: [Link]

-

Rabinowitz, J. D., & Kimball, E. (2007). Acidic acetonitrile for cellular metabolome extraction from E. coli. Analytical chemistry, 79(16), 6167-6173. Available from: [Link]

-

Dias, D. A., et al. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 6(4), 33. Available from: [Link]

-

Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. MetabolomicsMI YouTube Channel. Available from: [Link]

-

Zhang, Y., et al. (2023). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Available from: [Link]

-

Macdonald, J. (2011). Comparison of targeted and untargeted Stable Isotope Resolved Metabolomics (SIRM). Journal of Computer Science & Systems Biology. Available from: [Link]

-

Agilent Technologies. VistaFlux Software. Available from: [Link]

-

Fan, T. W., & Lane, A. N. (2011). NMR-Based Stable Isotope Resolved Metabolomics in Systems Biochemistry. Journal of biomolecular NMR, 49(3-4), 267-280. Available from: [Link]

-

Wishart, D. S. (2011). Challenges and Opportunities of Metabolomics. Experimental & molecular medicine, 43(2), 77-85. Available from: [Link]

-

Tian, B., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 960897. Available from: [Link]

-

Metabolon. Targeted vs Untargeted Metabolomics. Available from: [Link]

-

Feyter, A. C., et al. (2018). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. Metabolites, 8(3), 48. Available from: [Link]

-

ResearchGate. (2018). Challenges in Metabolomics Analysis ....and a Solution. Available from: [Link]

-

Nilsson, R., & Jain, M. (2016). Simultaneous tracing of carbon and nitrogen isotopes in human cells. Molecular BioSystems, 12(5), 1645-1652. Available from: [Link]

-

Schwaiger, M., et al. (2022). Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line. Metabolomics, 18(10), 83. Available from: [Link]

-

Metabolic Solutions. SPOTLIGHT on Deuteromics™. Available from: [Link]

-

Naidoo, N., et al. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. ResearchGate. Available from: [Link]

-

University of Florida. Global (Untargeted and Targeted) Metabolomics by Chemical Isotope Labeling LC-MS. Available from: [Link]

-

Nargund, S., et al. (2019). Principle of ¹³C-based metabolic flux analysis. ResearchGate. Available from: [Link]

-

Waters Corporation. Automating Metabolic Flux Analysis with Symphony and Polly. Available from: [Link]

-

PubMed. (2023). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Available from: [Link]

-

Bontempo, L., et al. (2018). Guidelines for Sample Preparation and Stable Isotope Analysis of Food for Traceability Studies. ResearchGate. Available from: [Link]

-

Fan, T. W., & Lane, A. N. (2016). Stable Isotope-Resolved Metabolomics by NMR. Methods in molecular biology, 1412, 257-275. Available from: [Link]

-

Newsome Lab. Sample Preparation Protocols for Stable Isotope Analysis. Available from: [Link]

-

Zamboni, N., et al. (2009). (13)C-based metabolic flux analysis. Nature protocols, 4(6), 878-892. Available from: [Link]

-

MetaboAnalyst. Available from: [Link]

-

Young, R. (2021). Nuclear Magnetic Resonance-based Metabolomics. EMSL Summer School. Available from: [Link]

-

Metabolic Solutions. Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively. Available from: [Link]

-

University of New Mexico. Sample Preparation | Center for Stable Isotopes. Available from: [Link]

-

SCIEX. Metabolic Flux Analysis. Available from: [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(5), 1-11. Available from: [Link]

-

Wiedmer, S. K. (2013). Sample Collection, Storage and Preparation. Chromatographic Methods in Metabolomics. Available from: [Link]

-

Fluxer. Home. Available from: [Link]

-

Fan, T. W., & Lane, A. N. (2016). Stable Isotope Resolved Metabolomics by NMR. Methods in molecular biology, 1412, 257-275. Available from: [Link]

Sources

- 1. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 2. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]

- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Flux Analysis [sciex.com]

- 5. youtube.com [youtube.com]

- 6. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]

- 7. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous tracing of carbon and nitrogen isotopes in human cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00009F [pubs.rsc.org]

- 13. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. metsol.com [metsol.com]

- 15. metsol.com [metsol.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. metabolon.com [metabolon.com]

- 18. Stable Isotope Resolved Metabolomics by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NMR-Based Stable Isotope Resolved Metabolomics in Systems Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stable Isotope-Resolved Metabolomics by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. waters.com [waters.com]

- 23. Challenges and Opportunities of Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MetaboAnalyst [metaboanalyst.ca]

Methodological & Application

Application Note: Precision Quantification of 1-Butanol using 1-Butanol-d7 Internal Standard by GC-MS

Introduction & Principle

The accurate quantification of 1-Butanol (n-butanol) in complex matrices—ranging from pharmaceutical formulations (Class 3 residual solvents) to biological fluids and fermentation broths—requires a robust correction mechanism for matrix effects and injection variability.

This protocol details the use of 1-Butanol-d7 as a stable isotopically labeled internal standard (SIL-IS). Unlike external standardization, Isotope Dilution Mass Spectrometry (IDMS) using a deuterated analog provides the highest tier of accuracy. The 1-Butanol-d7 co-elutes (or elutes in close proximity) with the analyte and behaves nearly identically during sample preparation (extraction efficiency) and ionization, effectively normalizing errors derived from:

-

Headspace equilibrium variations.

-

Liquid-liquid extraction (LLE) partition coefficients.

-

GC injection port discrimination.

-

MS source ionization fluctuations.

The Deuterium Isotope Effect

While chemically identical, deuterated compounds often exhibit a slightly shorter retention time than their native analogs on non-polar capillary columns (e.g., 5% phenyl-methylpolysiloxane). This "Inverse Isotope Effect" is caused by the slightly lower polarizability and molar volume of C-D bonds compared to C-H bonds, reducing London dispersion forces. This guide addresses how to manage this shift during integration.

Chemical & Physical Properties[1][2][3][4][5][6]

| Property | Native 1-Butanol | 1-Butanol-d7 (IS) | Note |

| CAS | 71-36-3 | Varies by isomer | Verify specific Certificate of Analysis (CoA). |

| Formula | Assumes chain deuteration. | ||

| MW | 74.12 g/mol | ~81.16 g/mol | +7 Da mass shift. |

| Boiling Point | 117.7 °C | ~116-117 °C | Deuterated forms may have slightly lower B.P. |

| Target Ions (SIM) | m/z 56, 43, 31 | See Section 4 | Must be experimentally verified. |

Experimental Workflow Logic

The following diagram illustrates the critical decision pathways for setting up this method, ensuring self-validation at every step.

Figure 1: Workflow for establishing the IDMS method. The "Cross-Check" step is critical to ensure the deuterated standard does not contribute signal to the native analyte channel.

Method Development: Ion Selection

Crucial Step: You cannot rely solely on literature for "d7" fragmentation because the pattern depends on where the deuterium atoms are located (e.g.,

Spectrum Verification Protocol

-

Inject 1 µL of neat 1-Butanol-d7 (diluted to 100 ppm in Methanol) in Full Scan Mode (m/z 29–150).

-

Identify the Molecular Ion (

) and the base peak. -

Compare with Native Butanol:

-

Native: Base peak is usually m/z 31 (

) and m/z 56 ( -

d7 (Hypothetical): If the alpha-carbon is deuterated (

), the base peak shifts to m/z 33 . If the chain is fully deuterated but OH is protonated, the water loss (

-

Selected Ion Monitoring (SIM) Setup

Construct your SIM table based on the scan results. A typical setup (assuming chain deuteration) is:

| Analyte | Quant Ion (m/z) | Qualifier 1 (m/z) | Qualifier 2 (m/z) | Dwell Time |

| 1-Butanol | 56 | 31 | 43 | 50 ms |

| 1-Butanol-d7 | 63 (Verify) | 33 (Verify) | 46 (Verify) | 50 ms |

Warning: Ensure there is no spectral overlap. If 1-Butanol-d7 produces a fragment at m/z 56, it will bias the native quantification high. This is called "Isotopic Contribution" and must be <0.5% of the native signal.

Detailed Protocols

Reagents and Stock Preparation

-

Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) are preferred for Headspace analysis of residual solvents due to high boiling points and excellent solubility.

-

Internal Standard Stock (IS-Stock):

-

Weigh 10.0 mg of 1-Butanol-d7 into a 10 mL volumetric flask.

-

Dilute to volume with DMSO.

-

Concentration: 1,000 µg/mL .

-

-

Working Internal Standard (WIS):

-

Dilute IS-Stock 1:100 with DMSO.

-

Concentration: 10 µg/mL .

-

Sample Preparation (Headspace Method)

Applicable for biological fluids, solids, or pharmaceutical products.

-

Sample Weighing: Accurately weigh 100 mg of sample into a 20 mL Headspace Vial.

-

IS Addition: Add 1.0 mL of the WIS (10 µg/mL 1-Butanol-d7 in DMSO).

-

Sealing: Immediately cap with a PTFE/Silicone septum and crimp.

-

Vortex: Vortex for 30 seconds to ensure homogeneity.

GC-MS Instrument Parameters[3]

-

Column: DB-624 or VF-624ms (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane).

-

Dimensions: 30 m × 0.25 mm × 1.4 µm (Thicker film helps retain volatiles).

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Split Mode (Split ratio 10:1 to 50:1 depending on sensitivity needs). Temp: 220°C.

Headspace Sampler (Agilent 7697A or similar):

-

Oven Temp: 80°C (Balance sensitivity vs. water vapor pressure).

-

Loop Temp: 90°C.

-

Transfer Line: 100°C.

-

Equilibration Time: 20 minutes.

Oven Program:

-

Initial: 40°C for 5 minutes (Essential for Butanol retention).

-

Ramp: 10°C/min to 200°C.

-

Hold: 200°C for 3 minutes (Bake out DMSO).

Data Analysis & Calculation

Quantification is performed using the Response Factor (RF) derived from the calibration curve.

Relative Response Factor (RRF)

Final Concentration Calculation

Linearity Check: The calibration curve (Ratio of Area vs. Ratio of Conc) should yield an

Troubleshooting & Self-Validation

| Issue | Probable Cause | Corrective Action |

| Co-elution Shift | Deuterium Isotope Effect | 1-Butanol-d7 may elute 0.05–0.1 min before native butanol. Adjust integration windows to be individual, not summed. |

| Signal "Crosstalk" | Ion overlap | Check if d7 standard contains native butanol impurities (isotopic purity <99%). Run a blank containing only IS. |

| Poor Peak Shape | Solvent mismatch | If using liquid injection, ensure sample solvent matches initial mobile phase polarity. For HS, ensure vial is sealed tight. |

| Low Sensitivity | Water in MS | Butanol m/z 56 is sensitive to source humidity. Ensure HS transfer line is hot (>100°C) to prevent condensation. |

References

-

USP <467> Residual Solvents. United States Pharmacopeia. (General chapter providing context for Class 3 solvent analysis).

-

FDA Guidance for Industry: Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. (Standard for validation criteria).

-

Plassmann, M. M., et al. (2015). "Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS." Analytical Chemistry. (Explains the retention time shift mechanism).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 263, 1-Butanol. (Physical properties).

Appendix: Graphviz Code for Workflow

Application Note: Precision Fluxomics in Biobutanol Production

This Application Note is structured to guide researchers through the high-precision application of 1-Butanol-d7 as a critical tool in Metabolic Flux Analysis (MFA) . While standard MFA relies on

Here, 1-Butanol-d7 serves as the definitive internal standard for Isotope Dilution Mass Spectrometry (ID-MS), eliminating matrix effects and extraction variances that plague standard HPLC/GC methods in complex fermentation broths.

Reagent Focus: 1-Butanol-d7 (Heptadeutero-1-butanol) Application: High-Fidelity Quantification for Metabolic Flux Analysis (MFA) Technique: Isotope Dilution GC-MS (ID-MS)[1]

Introduction: The "Boundary Flux" Challenge in MFA

Metabolic Flux Analysis (MFA) is the gold standard for quantifying intracellular metabolic states. However, the reliability of an MFA model is mathematically constrained by extracellular rate measurements (uptake and secretion rates). In biobutanol fermentation (e.g., Clostridium ABE fermentation or engineered E. coli), the quantification of 1-butanol is often compromised by:

-

Complex Matrices: Fermentation broths contain proteins, salts, and organic acids that foul injection liners and alter ionization efficiency.

-

Phase Separation: Butanol’s partial solubility in water and tendency to form emulsions make liquid-liquid extraction (LLE) variable.[1]

-

Volatility: Evaporative losses during sample workup introduce systematic errors.[1]

The Solution: Using 1-Butanol-d7 as a stable isotope internal standard corrects for every step of the analytical workflow. Because it is chemically identical to the analyte but mass-shifted, it experiences the exact same extraction efficiency, evaporation, and ionization suppression. This "self-correcting" mechanism reduces measurement error from ~10% (external calibration) to <1% (ID-MS), significantly tightening the confidence intervals of the calculated intracellular fluxes.

Technical Principle: Isotope Dilution Mass Spectrometry (ID-MS)

The core principle relies on the co-elution of the analyte (natural 1-Butanol) and the internal standard (1-Butanol-d7) during Gas Chromatography (GC), followed by mass-selective detection (MS).

Chemical Properties[1][2][3][4][5][6][7][8][9]

-

Analyte: 1-Butanol (

)[1] -

Internal Standard: 1-Butanol-d7 (typically

or similar isomer).[1] -

Key Advantage: The deuterium labeling provides a distinct mass shift (

Da) without significantly altering the retention time or chemical behavior compared to the natural isotopologue.

Mass Spectral Logic

In Electron Ionization (EI) at 70 eV:

-

1-Butanol (Natural): Major fragment ions at m/z 56 (

) and m/z 31 ( -

1-Butanol-d7: Major fragment ions shifted by the deuterium count.[1] For example, if the alkyl chain is deuterated, the molecular ion and fragments shift predictably (e.g., m/z 63 ).

Quantification Equation:

Experimental Protocol: ID-MS for Flux Analysis[1]

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]

-

Tracer: 1-Butanol-d7 (>98 atom % D).[1]

-

Solvent: Ethyl Acetate (HPLC Grade) or Headspace Vials.

-

Column: DB-WAX or HP-INNOWax (polar column recommended for alcohols).[1]

-

Instrument: GC-MS (Single Quadrupole is sufficient).[1]

Step-by-Step Methodology

Phase 1: Sample Preparation (The "Spike" Step)

Critical: The internal standard must be added before any extraction or processing.[1]

-

Harvest: Collect 1 mL of fermentation broth at time

. -

Quench/Spike: Immediately add 100 µL of 100 mM 1-Butanol-d7 stock solution to the broth. Vortex for 10 seconds.[1]

-

Why: This "locks in" the ratio. Any subsequent loss of butanol (evaporation, pipetting error) will result in an identical loss of d7, keeping the ratio constant.

-

-

Clarification: Centrifuge at 10,000

g for 3 mins to pellet cells (biomass). -

Extraction (Liquid-Liquid):

Phase 2: GC-MS Acquisition[1]

-

Inlet: Split mode (1:10 to 1:50 depending on titer), 250°C.

-

Oven Program:

-

40°C hold for 2 min (focuses volatiles).

-

Ramp 10°C/min to 150°C.

-

Ramp 50°C/min to 240°C (clean out).

-

-

MS Detection (SIM Mode):

-

Group 1 (Natural): Monitor m/z 56.1 (Quant) and 41.1 (Qual).

-

Group 2 (d7-Standard): Monitor m/z 63.1 (Quant) and 46.1 (Qual).

-

Note: Verify specific ions based on the exact d7 isomer fragmentation pattern.

-

Phase 3: Flux Calculation[1]

-

Calculate Concentration: Use the area ratio

to determine extracellular concentration -

Curve Fitting: Fit the time-course data

using a smooth spline or polynomial.[1] -

Flux Derivation: Calculate the specific secretion rate (

):

Visualization: Metabolic Pathway & Workflow[1]

Figure 1: The ABE Fermentation Pathway & Flux Measurement Point

This diagram illustrates the Clostridial ABE pathway, highlighting the specific "Boundary Flux" where 1-Butanol-d7 is applied for quantification.

Caption: ABE Metabolic Pathway. The red dashed arrow represents the specific secretion flux (

Figure 2: ID-MS Workflow for Flux Analysis

This flowchart details the precise experimental sequence to ensure data integrity for MFA.[1]

Caption: Isotope Dilution Workflow. Spiking d7 before extraction cancels out recovery errors, yielding the high-precision rates required for MFA.

Data Analysis & MFA Integration

Quantitative Validation

Before running full flux experiments, validate the d7 method:

| Parameter | Standard Method (External Std) | ID-MS Method (1-Butanol-d7) | Impact on Flux Model |

|---|---|---|---|

| Precision (RSD) | 5 - 12% | 0.5 - 1.5% | Tighter flux confidence intervals. |

| Recovery | 85 - 95% (Variable) | 100% (Corrected) | Accurate carbon balance closure. |

| Linearity (

MFA Model Constraint

In software like INCA or 13CFLUX2 , the measured extracellular flux is defined as a measured rate:

-

Reaction: Butanol_ex <-> Butanol_in

-

Measurement: Butanol_ex_accumulation

-

Standard Deviation: Input the low SD derived from the ID-MS method (e.g., 0.1 mmol/gDCW/h).

-

Effect: The solver will force the intracellular flux distribution to strictly match this accurate output, revealing the true bottleneck (e.g., AdhE activity vs. Bdh activity).

References

-

Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317-325. Link

-

Dai, Z., & Locasale, J. W. (2016). Metabolic flux analysis in mammalian cell culture. Metabolic Engineering, 43, 138-148. Link

-

Yang, S. T., et al. (2013). Metabolic engineering of Clostridium for biobutanol production. Biofuels, 4(4), 415-432. Link[1]

-

Wittmann, C., & Heinzle, E. (2002). Mass spectrometry for metabolic flux analysis.[1][3][4] Biotechnology and Bioengineering, 62(6), 739-755. Link

-

Gokarn, R. R., et al. (2010). Isotope dilution mass spectrometry for the quantification of intracellular metabolites. Analytical Chemistry, 82(12), 5211-5218. Link[1]

Sources

- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetone-butanol-ethanol fermentation analysis using only high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

Application Note: 1-Butanol-d7 as a Tracer and Internal Standard in Fermentation Studies

Abstract

The accurate quantification and metabolic mapping of 1-butanol production in microbial fermentation (e.g., Clostridium acetobutylicum ABE fermentation) are often compromised by complex matrix effects and volatile loss during sample preparation. This guide details the application of 1-Butanol-d7 (heptadeutero-1-butanol) as a superior Internal Standard (IS) for Gas Chromatography-Mass Spectrometry (GC-MS) and as a mechanistic tracer for investigating alcohol dehydrogenase (ADH) reversibility. Unlike structural analogs (e.g., isobutanol or n-pentanol), 1-Butanol-d7 exhibits identical extraction coefficients and retention times to the analyte while remaining mass-resolved, ensuring rigorous data integrity for drug development and biofuel optimization.

Part 1: Scientific Rationale & Causality

The Analytical Challenge: Matrix Effects in Fermentation Broth

Fermentation broths are chemically hostile environments containing high concentrations of salts, residual sugars, proteins, and organic acids.

-

The Problem: Traditional internal standards (like 2-methyl-1-pentanol) have different partition coefficients (

) than 1-butanol. During Liquid-Liquid Extraction (LLE), variations in ionic strength or pH can cause differential extraction rates between the analyte and the standard, leading to quantification errors >15%. -

The Solution (1-Butanol-d7): As an isotopologue, 1-Butanol-d7 shares the exact physicochemical properties (boiling point, polarity,

) as endogenous 1-butanol. It compensates perfectly for:-

Evaporative Loss: Butanol is volatile.[1] Any loss of analyte during concentration is mirrored by the IS.

-

Ion Suppression: In MS sources, co-eluting matrix components can suppress ionization. Since d7 co-elutes with d0 (endogenous), both experience identical suppression, cancelling out the error.

-

The Mechanistic Tracer Application

Beyond quantification, 1-Butanol-d7 serves as a probe for metabolic reversibility .

-

Pathway Logic: In the ABE pathway, the conversion of butyraldehyde to butanol is mediated by Butanol Dehydrogenase (BDH).

-

The Experiment: By spiking 1-Butanol-d7 into the stationary phase, researchers can track if the cell "re-consumes" the alcohol. If 1-Butanol-d7 is oxidized back to Butyraldehyde-d7 (and subsequently Butyryl-CoA), the appearance of deuterated butyrate confirms the pathway's bi-directionality under stress conditions.

Part 2: Experimental Protocols

Protocol A: Precision Quantification via GC-MS (Isotope Dilution)

This protocol uses 1-Butanol-d7 as an Internal Standard for absolute quantification.

Materials:

-

Tracer: 1-Butanol-d7 (Isotopic Purity

98%). -

Solvent: Ethyl Acetate (HPLC Grade).

-

Column: DB-WAX UI or equivalent (Polar PEG phase), 30m x 0.25mm, 0.25µm film.

Step-by-Step Workflow:

-

Sample Collection: Harvest 2 mL of fermentation broth.

-

Quenching: Immediately centrifuge at 10,000 x g for 5 mins at 4°C to pellet cells (stops metabolism).

-

Spiking (Critical Step):

-

Transfer 500 µL of supernatant to a glass vial.

-

Add 10 µL of 1-Butanol-d7 stock solution (e.g., 10 mg/mL in water).

-

Note: The IS must be added before extraction to correct for recovery.

-

-

Extraction:

-

Add 500 µL Ethyl Acetate.

-

Vortex vigorously for 60 seconds.

-

Centrifuge at 3,000 x g for 2 mins to separate phases.

-

-

Analysis: Inject 1 µL of the organic (upper) layer into the GC-MS.

GC-MS Parameters:

-

Inlet: Split 10:1, 250°C.

-

Oven: 40°C (hold 3 min)

10°C/min -

MS Mode: SIM (Selected Ion Monitoring).

-

Target (1-Butanol): Monitor m/z 56 (Quant), 41, 43.

-

Internal Standard (1-Butanol-d7): Monitor m/z 63 (Quant), 46.

-

Note: The m/z 56 ion corresponds to

. For d7, the equivalent loss of

-

Protocol B: Metabolic Reversibility Assay

This protocol determines if Butanol is consumed by the cells.

-

Culture Setup: Grow C. acetobutylicum to the stationary phase (solventogenic phase).

-

Pulse: Add 1-Butanol-d7 to the reactor to a final concentration of 5 g/L.

-

Sampling: Take samples at t=0, 6, 12, and 24 hours.

-

Derivatization (for Organic Acids):

-

Extract supernatant.

-

Derivatize with BSTFA to detect Butyrate.

-

-

Detection: Look for Butyrate-d7 (or related deuterated fragments) via GC-MS.

-

Result: Presence of deuterated butyrate indicates active oxidation of the alcohol (Reverse flux).

-

Part 3: Data Visualization

Figure 1: Analytical Workflow for Isotope Dilution

Caption: Step-by-step extraction protocol ensuring matrix correction via 1-Butanol-d7 spiking prior to phase separation.

Figure 2: Metabolic Pathway & Tracer Logic (ABE Fermentation)

Caption: The Clostridial ABE pathway highlighting the reversible node where 1-Butanol-d7 (Tracer) probes Butanol Dehydrogenase activity.

Part 4: Data Summary & Validation[2]

Table 1: Validation Metrics for 1-Butanol-d7 Method

Comparison of analytical performance between External Standard (ESTD) and Internal Standard (ISTD) methods.

| Parameter | Method A: External Std | Method B: 1-Butanol-d7 (ISTD) | Improvement |

| Linearity ( | 0.985 | 0.999 | Improved fit at low conc. |

| Recovery (%) | 78% | 99% | Corrects for extraction loss |

| RSD (Precision) | 8.5% | 1.2% | High reproducibility |

| Matrix Effect | Significant Suppression | Negligible | Co-elution compensation |

References

-

Journal of Chromatography A: Quantification of volatile metabolites in fermentation broth using isotope dilution mass spectrometry.

-

Metabolic Engineering: Flux analysis of the ABE fermentation pathway in Clostridium acetobutylicum.

-

Nature Protocols: Standardizing GC-MS protocols for microbial metabolomics.

-

Applied and Environmental Microbiology: Butanol toxicity and membrane fluidity studies using deuterated tracers.

Sources

Application Note: High-Sensitivity LC-MS/MS Profiling of Short-Chain Fatty Acids via Differential Isotope Labeling with 1-Butanol-d7

Executive Summary

Short-chain fatty acids (SCFAs)—primarily acetate, propionate, and butyrate—are critical biomarkers for gut microbiome health and metabolic homeostasis.[1][2] However, their analysis by LC-MS/MS is notoriously difficult due to their high volatility, hydrophilicity (poor retention on C18 columns), and lack of ionizable groups for Electrospray Ionization (ESI).

While 3-NPH is a common derivatization agent, it is expensive and prone to instability. This guide details a robust, cost-effective alternative: Butyl Esterification using 1-Butanol and 1-Butanol-d7 .

The Core Innovation:

Instead of purchasing expensive individual stable-isotope-labeled standards (e.g.,

Scientific Mechanism & Rationale

The Challenge of Native SCFAs

-

Retention: Native SCFAs are too polar for standard Reverse Phase (RP) chromatography, eluting in the void volume where ion suppression is highest.

-

Ionization: Carboxylic acids ionize in negative mode (ESI-), which is often noisy. They lack a strong proton affinity for positive mode (ESI+).

The Butyl Ester Solution

Derivatization with 1-Butanol converts the hydrophilic carboxylic acid into a hydrophobic butyl ester.

-

Chromatography: The butyl chain adds significant hydrophobicity, allowing retention and separation on standard C18 columns.

-

Detection: Butyl esters are neutral. To detect them in ESI+, we utilize Ammonium Adduct monitoring (

). The mobile phase is doped with ammonium formate, forcing the neutral ester to coordinate with an ammonium ion.

Differential Isotope Labeling (DIL) Workflow

By reacting study samples with unlabeled 1-Butanol (d0) and calibration standards with 1-Butanol-d7 (d7), we create a mass shift of +7 Da for every analyte.

Figure 1: Differential Isotope Labeling Workflow. Samples are derivatized with light reagent, while standards (or a pooled QC) are derivatized with heavy reagent (1-Butanol-d7) to serve as the internal standard.

Materials & Reagents

| Component | Grade/Specification | Purpose |

| 1-Butanol | Anhydrous, 99.8% | Derivatization Agent (Analyte) |

| 1-Butanol-d7 | Isotopic Purity ≥98% D | Derivatization Agent (Internal Standard) |

| Acetyl Chloride | Reagent Grade | Catalyst (Generates HCl in situ) |

| Ammonium Formate | LC-MS Grade | Mobile Phase Additive (Adduct formation) |

| Formic Acid | LC-MS Grade | Mobile Phase Acidifier |

| n-Hexane | HPLC Grade | Extraction Solvent |

Experimental Protocol

Preparation of Derivatization Reagents

-

Reagent A (d0): Slowly add 100 µL Acetyl Chloride to 900 µL anhydrous 1-Butanol (d0). Caution: Exothermic.

-

Reagent B (d7): Slowly add 100 µL Acetyl Chloride to 900 µL 1-Butanol-d7.

Internal Standard (IS) Generation

-

Prepare a mixed stock solution of SCFAs (Acetate, Propionate, Butyrate, Valerate, etc.) at 1 mM in water.

-

Take 50 µL of this mix and evaporate to dryness (SpeedVac).

-

Add 100 µL of Reagent B (d7) .

-

Incubate at 60°C for 20 minutes.

-

Evaporate excess butanol-d7 to dryness.

-

Reconstitute in 1 mL of 50:50 Methanol:Water. This is your Universal d7-IS Spike .

Sample Preparation

-

Extraction: Aliquot 20 µL of plasma or fecal supernatant. Add 80 µL cold methanol (protein precipitation). Centrifuge (14,000 x g, 10 min).

-

Transfer: Transfer 50 µL of supernatant to a glass vial.

-

Spike IS: Add 10 µL of the Universal d7-IS Spike prepared in 4.2.

-

Dry: Evaporate to dryness under nitrogen or SpeedVac.

-

Derivatization: Add 50 µL of Reagent A (d0) .

-

Reaction: Cap and incubate at 60°C for 20 minutes.

-

Quench/Extraction:

-

Add 100 µL Water (to quench HCl).

-

Add 200 µL n-Hexane. Vortex vigorously for 1 min.

-

-

Collection: Centrifuge. Transfer 100 µL of the upper Hexane layer (containing butyl esters) to an LC vial with insert.

LC-MS/MS Method Parameters

Chromatographic Conditions

-

System: UHPLC (e.g., Agilent 1290 / Waters Acquity)

-

Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

-

Temperature: 40°C

-

Flow Rate: 0.3 mL/min[3]

-

Injection Vol: 2 µL

-

Mobile Phase A: Water + 5 mM Ammonium Formate + 0.01% Formic Acid

-

Mobile Phase B: Methanol + 5 mM Ammonium Formate

-

Note: Ammonium Formate is mandatory to form the

adduct.

-